Methyl 4-amino-1,2-oxazole-3-carboxylate
Description
Methyl 4-amino-1,2-oxazole-3-carboxylate is a heterocyclic compound featuring a 1,2-oxazole core substituted with an amino group at position 4 and a methyl ester at position 3.
Properties
Molecular Formula |
C5H6N2O3 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
methyl 4-amino-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)4-3(6)2-10-7-4/h2H,6H2,1H3 |
InChI Key |
GICRRMCYLVNRGL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC=C1N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-amino-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,3-dichloroacrylonitrile with an appropriate amine in the presence of triethylamine . Another method includes the use of microwave-assisted synthesis, where the corresponding amine is reacted with aluminum methyl in toluene under a nitrogen atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and solvents like methanol or toluene .
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Methyl 4-amino-1,2-oxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of methyl 4-amino-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to the modulation of biological processes. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table highlights key structural analogues and their differences:
Key Observations :
- Ester Group Variation : Ethyl esters (e.g., ) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility compared to methyl esters.
Physical and Chemical Properties
- Solubility: Amino-substituted oxazoles (e.g., triazole derivatives in ) are typically soluble in organic solvents (DMSO, ethanol) but poorly soluble in water due to their mixed polar/nonpolar character.
- Stability: While direct data on the target compound is lacking, hemiaminals with amino groups (e.g., ) decompose slowly in solution, suggesting that the amino group may confer sensitivity to hydrolysis or oxidation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
